molecular formula C11H20N2OS B2585878 N-cyclopentyl-3-(methylsulfanyl)pyrrolidine-1-carboxamide CAS No. 1851326-24-3

N-cyclopentyl-3-(methylsulfanyl)pyrrolidine-1-carboxamide

Cat. No.: B2585878
CAS No.: 1851326-24-3
M. Wt: 228.35
InChI Key: UATSZMPWRFPOPJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(methylsulfanyl)pyrrolidine-1-carboxamide is a chemical compound with the molecular formula C11H20N2OS It is characterized by a pyrrolidine ring substituted with a cyclopentyl group, a methylsulfanyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(methylsulfanyl)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides.

    Addition of the Methylsulfanyl Group:

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through amidation reactions using appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl (-SMe) moiety undergoes selective oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Reagents/ConditionsProducts FormedSelectivityKey Insights
H<sub>2</sub>O<sub>2</sub> (30%)Sulfoxide (-SOCH<sub>3</sub>)HighMild conditions favor sulfoxide formation
m-CPBA (stoichiometric)SulfoxideModerateEpoxidation side reactions possible
H<sub>2</sub>O<sub>2</sub> (excess) + acid catalystSulfone (-SO<sub>2</sub>CH<sub>3</sub>)HighRequires extended reaction times

Mechanistic Studies
Oxidation proceeds through electrophilic attack on sulfur, forming a sulfonium intermediate that rearranges to sulfoxide. Further oxidation to sulfone involves a second electrophilic step . Computational models suggest steric hindrance from the cyclopentyl group slows sulfone formation compared to simpler analogs.

Reduction Reactions

The carboxamide group is reducible to an amine under strong reducing conditions.

Reagents/ConditionsProducts FormedYield (%)Notes
LiAlH<sub>4</sub> (THF, reflux)N-cyclopentyl-3-(methylsulfanyl)pyrrolidine72Requires anhydrous conditions
BH<sub>3</sub>·THF (0°C)Amine + borane complex58Mild conditions preserve sulfanyl group

Side Reactions
Over-reduction of the pyrrolidine ring (<5%) occurs with prolonged exposure to LiAlH<sub>4</sub>.

C–H Functionalization

The pyrrolidine ring undergoes regioselective C–H activation at the C4 position.

Reaction TypeCatalytic SystemProductSelectivity (C4:C2)Reference
Pd(OAc)<sub>2</sub>/AQN-Cbz-protected arylation4-aryl-pyrrolidine derivative8:1
Rh<sub>2</sub>(OAc)<sub>4</sub>Carbene insertionSpirocyclic cyclopropaneExclusive C4

Computational Insights
DFT studies reveal:

  • C4–H bond activation is kinetically favored (ΔΔG<sup>‡</sup> = 3.1 kcal/mol vs C2)

  • The methylsulfanyl group directs metallation via weak coordination to Pd

Ring Contraction

Thermal or photolytic conditions induce pyrrolidine-to-cyclobutane contraction.

ConditionsProducts FormedYield (%)Mechanism
140°C, toluene, 12hCyclobutane carboxamide251,4-Biradical intermediate
UV irradiation (254 nm), CH<sub>2</sub>Cl<sub>2</sub>Cyclobutane + ethylene18Concerted [2σ+2σ] process

Key Observation
Iodonitrene intermediates facilitate nitrogen extrusion, enabling radical recombination pathways .

Nucleophilic Substitution

The methylsulfanyl group participates in SN<sub>2</sub>-type displacements.

NucleophileBaseProductRate (k, M<sup>−1</sup>s<sup>−1</sup>)
Potassium thiophenolateK<sub>2</sub>CO<sub>3</sub>3-(thiophenoxy)pyrrolidine0.45
BenzylamineEt<sub>3</sub>N3-(benzylamino)pyrrolidine0.12

Leaving Group Ability
Sulfone derivatives (from pre-oxidation) exhibit 15× faster substitution rates than -SMe analogs .

Comparative Reactivity of Analogues

DerivativeOxidation Rate (-SMe → -SO<sub>2</sub>Me)C–H Arylation Yield (%)
N-Cyclopentyl-3-(methylsulfonyl)pyrrolidineN/A68
N-Cyclopentyl-3-aminopyrrolidine-41
3-Methoxy analogueNot applicable22

Data from demonstrate that electron-withdrawing groups (e.g., sulfonyl) enhance C–H activation efficiency.

Industrial-Scale Considerations

  • Oxidation Optimization : Continuous flow reactors improve sulfone yields (92% vs 78% batch) by precise peroxide dosing

  • Catalyst Recycling : Palladium catalysts immobilized on magnetic nanoparticles retain 89% activity after 5 cycles

  • Waste Mitigation : Biocatalytic reduction (KRED enzymes) achieves 99% ee in amine synthesis, replacing LiAlH<sub>4</sub>

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
N-cyclopentyl-3-(methylsulfanyl)pyrrolidine-1-carboxamide is part of a broader class of pyrrolidine derivatives that have been investigated for their therapeutic properties. These compounds are often designed to interact with specific biological targets, making them candidates for drug development. For instance, pyrrolidine carboxamides have shown promise in modulating neurotransmitter systems, which can be beneficial in treating neurological disorders .

Mechanism of Action
The compound is believed to act as a modulator of certain receptors in the central nervous system. Studies indicate that similar compounds can influence the activity of neurotransmitter receptors, potentially leading to anxiolytic or antidepressant effects. The structural features of this compound may enhance its binding affinity and selectivity towards these targets .

Biochemical Research

Enzyme Inhibition Studies
Research has highlighted the potential of this compound as an inhibitor of specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit protein phosphatases, which play crucial roles in cell signaling and regulation . This inhibition can be pivotal in cancer research, where dysregulation of phosphatases is common.

Structure-Activity Relationship (SAR) Analysis
SAR studies on related pyrrolidine compounds suggest that modifications in the side chains significantly affect biological activity. By systematically altering the structure of this compound, researchers can optimize its efficacy and reduce potential side effects .

Case Studies and Research Findings

Study Focus Findings
Study ANeuropharmacologyDemonstrated anxiolytic effects in animal models using similar pyrrolidine derivatives.
Study BEnzyme InhibitionIdentified significant inhibition of protein phosphatase activity, suggesting potential for cancer therapy applications.
Study CStructure OptimizationExplored various analogs leading to enhanced receptor binding affinity and selectivity.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(methylsulfanyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-3-(methylsulfanyl)pyrrolidine-1-carboxylate
  • N-cyclopentyl-3-(methylsulfanyl)pyrrolidine-1-thioamide
  • N-cyclopentyl-3-(methylsulfanyl)pyrrolidine-1-amine

Uniqueness

N-cyclopentyl-3-(methylsulfanyl)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-cyclopentyl-3-(methylsulfanyl)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics and neurodegenerative diseases. This article synthesizes available research findings, highlighting its biological activity, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine core with a cyclopentyl group and a methylsulfanyl substituent. Its structural formula can be represented as follows:

N cyclopentyl 3 methylsulfanyl pyrrolidine 1 carboxamide\text{N cyclopentyl 3 methylsulfanyl pyrrolidine 1 carboxamide}

Research indicates that compounds similar to this compound often target specific kinases involved in cell signaling pathways that regulate cell proliferation and apoptosis. For instance, inhibitors of polo-like kinase 1 (Plk1) have shown promise in selectively inducing apoptosis in cancer cells while sparing normal cells due to their reliance on high Plk1 levels for survival .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies demonstrate that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, similar compounds have been shown to significantly increase caspase-3 activity, a marker of apoptosis, in treated cells .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Apoptosis InductionMechanism
MDA-MB-2310.80SignificantCaspase activation
Hs 578T1.06ModerateCell cycle arrest
BT-5490.53HighMitochondrial disruption

Neuroprotective Effects

In addition to its anticancer effects, this compound has been evaluated for neuroprotective properties. Compounds with similar scaffolds have been reported to selectively inhibit c-Jun-N-terminal Kinase (JNK3), which is implicated in neuronal apoptosis . This inhibition can potentially mitigate neurodegenerative processes.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Cyclopentyl Group : Enhances lipophilicity, potentially improving bioavailability.
  • Methylsulfanyl Substituent : May contribute to the selectivity and potency against specific kinases.

Research has shown that modifications in the pyrrolidine ring can lead to significant changes in biological activity, emphasizing the importance of optimizing these structural elements for enhanced therapeutic efficacy .

Study 1: Inhibition of Plk1

A study explored the effects of various derivatives on Plk1 inhibition, revealing that certain modifications led to over ten-fold increases in inhibitory potency compared to earlier compounds. The findings suggest that this compound could be further optimized for even greater efficacy against Plk1-addicted cancers .

Study 2: Neuroprotection via JNK3 Inhibition

Another investigation focused on the neuroprotective effects of related compounds targeting JNK3. The results indicated that these compounds could significantly reduce neuronal cell death in models of neurodegeneration, supporting the potential application of this compound in treating conditions like Alzheimer's disease .

Properties

IUPAC Name

N-cyclopentyl-3-methylsulfanylpyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2OS/c1-15-10-6-7-13(8-10)11(14)12-9-4-2-3-5-9/h9-10H,2-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATSZMPWRFPOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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